Undecyl 2,3-bis(hexadecyloxy)propanoate
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Overview
Description
Undecyl 2,3-bis(hexadecyloxy)propanoate is a complex ester compound known for its unique chemical structure and properties. It is characterized by the presence of long alkyl chains and ester functional groups, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification of undecyl alcohol with 2,3-bis(hexadecyloxy)propanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions
Undecyl 2,3-bis(hexadecyloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of undecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid.
Oxidation: The alkyl chains can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Undecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid.
Oxidation: Carboxylic acids or ketones.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Undecyl 2,3-bis(hexadecyloxy)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of undecyl 2,3-bis(hexadecyloxy)propanoate is primarily related to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, capable of reducing surface tension and forming micelles. The molecular targets and pathways involved in its action include interactions with lipid bilayers and proteins, facilitating the solubilization and transport of hydrophobic molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar chemical reactivity but shorter alkyl chains.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Dioctyl phthalate: A plasticizer with long alkyl chains, similar in structure but used in different applications.
Uniqueness
Undecyl 2,3-bis(hexadecyloxy)propanoate stands out due to its long alkyl chains and unique ester structure, which confer specific properties such as high hydrophobicity and excellent surfactant capabilities. These characteristics make it particularly valuable in applications requiring the stabilization of emulsions and the solubilization of hydrophobic compounds.
Properties
CAS No. |
64713-36-6 |
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Molecular Formula |
C46H92O4 |
Molecular Weight |
709.2 g/mol |
IUPAC Name |
undecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C46H92O4/c1-4-7-10-13-16-19-21-23-25-27-30-32-35-38-41-48-44-45(46(47)50-43-40-37-34-29-18-15-12-9-6-3)49-42-39-36-33-31-28-26-24-22-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 |
InChI Key |
VXDREMDEGOFVHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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